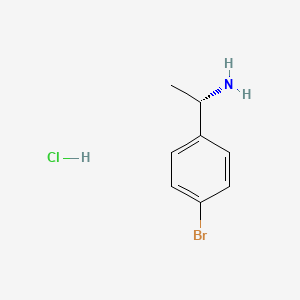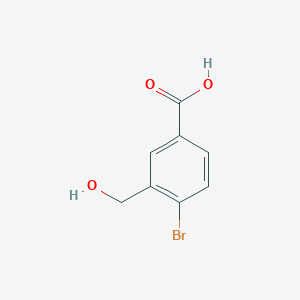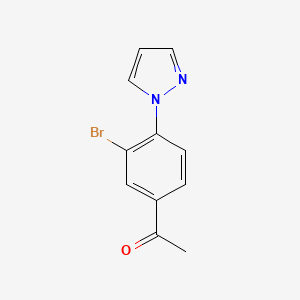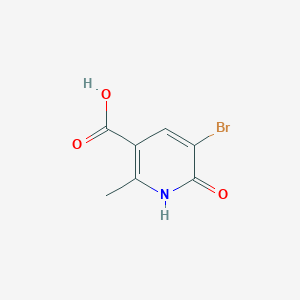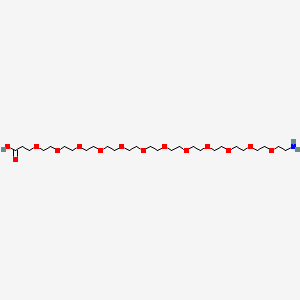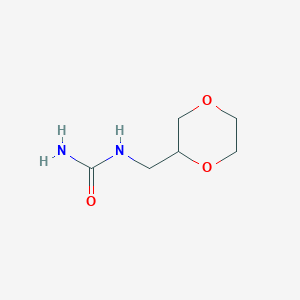
(1,4-Dioxan-2-ylmethyl)urea
Overview
Description
“(1,4-Dioxan-2-ylmethyl)urea” is an organic compound with the molecular formula C6H12N2O3 . It has a molecular weight of 160.17 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “(1,4-Dioxan-2-ylmethyl)urea” is 1S/C6H12N2O3/c7-6(9)8-3-5-4-10-1-2-11-5/h5H,1-4H2,(H3,7,8,9) .Physical And Chemical Properties Analysis
“(1,4-Dioxan-2-ylmethyl)urea” is a powder that is stored at room temperature . It has a molecular weight of 160.17 .Scientific Research Applications
Enzyme Inhibition
Several studies have demonstrated the effectiveness of urea derivatives, such as (1,4-Dioxan-2-ylmethyl)urea, as inhibitors of specific enzymes. For instance, urea derivatives have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolic breakdown of epoxides to diols. Inhibition of sEH has implications in treating hypertension, inflammation, and various cardiovascular diseases. These inhibitors exhibit low nanomolar to picomolar activities against recombinant human sEH, indicating their potential in therapeutic applications (Hwang et al., 2007).
Material Science and Polymer Chemistry
Urea derivatives also play a crucial role in material science, particularly in the development of self-healing materials. Aromatic disulfide metathesis at room temperature utilizes bis(4-aminophenyl) disulfide as a dynamic crosslinker for designing self-healing poly(urea–urethane) elastomers. These materials show quantitative healing efficiency at room temperature without any catalyst, highlighting the versatility of urea compounds in creating advanced materials with self-healing properties (Rekondo et al., 2014).
Biochemical and Medical Research
In medicinal chemistry, urea derivatives are explored for their bioactivity in various therapeutic areas. These compounds have been synthesized and evaluated for their antiacetylcholinesterase activity, showing potential as treatments for diseases associated with cholinergic dysfunction (Vidaluc et al., 1995). Furthermore, urea-based compounds have been investigated for their role in inhibiting the fibroblast growth factor receptor family, presenting a novel approach for anticancer therapy (Guagnano et al., 2011).
Safety And Hazards
properties
IUPAC Name |
1,4-dioxan-2-ylmethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c7-6(9)8-3-5-4-10-1-2-11-5/h5H,1-4H2,(H3,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYIGNMKYDFFMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)CNC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,4-Dioxan-2-ylmethyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



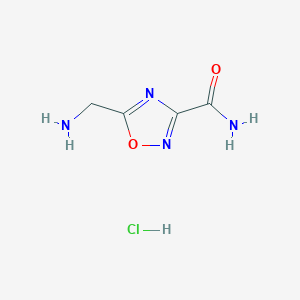
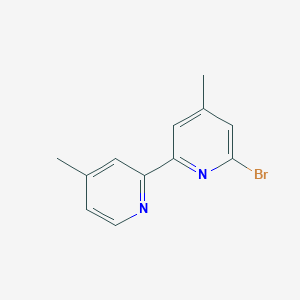
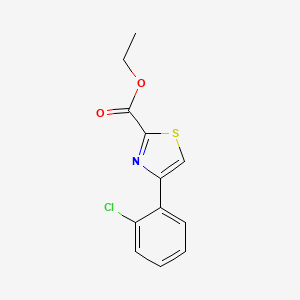
![[4-(Pyrrol-1-YL)phenyl]methanamine hcl](/img/structure/B1524759.png)
![tert-Butyl {[4-(N'-hydroxycarbamimidoyl)phenyl]methyl}carbamate](/img/structure/B1524763.png)
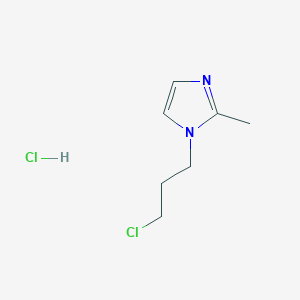
![4-[(Diethylamino)methyl]-5-methylisoxazole-3-carboxylic acid hydrochloride](/img/structure/B1524766.png)
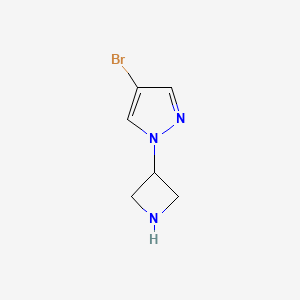
![tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate Hydrochloride](/img/structure/B1524768.png)
